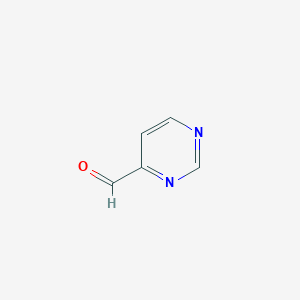

Pyrimidin-4-carbaldehyd

Übersicht

Beschreibung

Pyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.

The exact mass of the compound Pyrimidine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiflammatorische Anwendungen

Pyrimidine, einschließlich Pyrimidin-4-carbaldehyd, wurden als Träger einer Reihe pharmakologischer Effekte, einschließlich entzündungshemmender Aktivitäten, identifiziert . Die entzündungshemmenden Wirkungen von Pyrimidinen werden ihrer inhibitorischen Reaktion gegenüber dem Ausdruck und der Aktivität bestimmter essentieller Entzündungsmediatoren zugeschrieben .

Antioxidative Anwendungen

Pyrimidine sind bekannt für ihre antioxidativen Wirkungen . Diese Eigenschaft macht sie nützlich bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen .

Antimikrobielle Anwendungen

Pyrimidine wurden als Träger antimikrobieller Eigenschaften identifiziert . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente, die zur Bekämpfung der zunehmenden Resistenz von Mikroben gegenüber bestehenden Medikamenten erforderlich sind .

Antiviren-Anwendungen

Pyrimidine zeigen auch antivirale Aktivitäten . Dies macht sie wertvoll bei der Entwicklung von antiviralen Medikamenten, insbesondere angesichts neu auftretender und wiederkehrender Viruserkrankungen .

Antikrebs-Anwendungen

Pyrimidine haben vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Zum Beispiel haben bestimmte Pyrimidinderivate eine starke Antikrebsaktivität gegen eine Reihe von 60 Krebszelllinien gezeigt . Eine andere Studie berichtete, dass neuartige Thiazolopyrimidinderivate eine ausgezeichnete Antikrebsaktivität gegen menschliche Krebszelllinien zeigten

Wirkmechanismus

Target of Action

Pyrimidine-4-carbaldehyde is a derivative of pyrimidine, a nitrogenous heterocyclic compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Therefore, the primary targets of Pyrimidine-4-carbaldehyde could be the enzymes involved in these biochemical pathways.

Mode of Action

Pyrimidine derivatives are known to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine-4-carbaldehyde, as a pyrimidine derivative, may affect the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Result of Action

Given its structural similarity to pyrimidine, it may influence cellular processes such as dna and rna synthesis, lipid metabolism, and carbohydrate metabolism .

Safety and Hazards

Zukünftige Richtungen

Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .

Biochemische Analyse

Biochemical Properties

Pyrimidine-4-carbaldehyde participates in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon . It can undergo reactions such as condensation, reduction, and oxidation .

Cellular Effects

They are necessary for DNA and RNA biosynthesis, which are fundamental for cell survival and growth . Dysfunction of pyrimidine metabolism is closely related to cancer progression .

Molecular Mechanism

It is known to undergo many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation .

Temporal Effects in Laboratory Settings

It is known that Pyrimidine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown .

Metabolic Pathways

Pyrimidine-4-carbaldehyde is likely involved in the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Transport and Distribution

It is known that Pyrimidine-4-carbaldehyde is supplied in most volumes including bulk quantities .

Subcellular Localization

Rnas, which contain pyrimidines, can aggregate in distinct patterns within various cellular compartments .

Eigenschaften

IUPAC Name |

pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKULHRWWYCFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464976 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-50-9 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

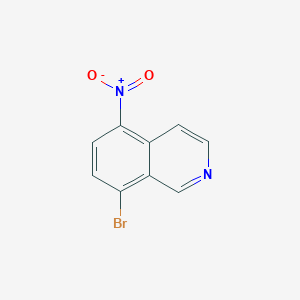

Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?

A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []

Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?

A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)